3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid
Description
Significance of Cinnamic Acid Derivatives in Academic Research
Cinnamic acid and its derivatives represent a significant class of aromatic carboxylic acids that are a cornerstone in various scientific research fields. nih.gov Structurally, cinnamic acid features a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group, a combination that allows for extensive modifications to produce a wide array of bioactive agents. nih.gov These compounds are not merely synthetic curiosities; they are naturally occurring phytochemicals found in plants, fruits, vegetables, and whole grains. nih.govnih.gov
The academic interest in cinnamic acid derivatives is largely driven by their diverse and potent biological activities. Research has consistently demonstrated their efficacy as antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. nih.govnih.govmdpi.com For instance, derivatives like p-coumaric acid, caffeic acid, and ferulic acid are well-documented for their biological effects. nih.gov The versatility of the cinnamic acid skeleton allows researchers to explore structure-activity relationships, leading to the development of novel therapeutic candidates. mdpi.comrsdjournal.org Beyond pharmacology, these compounds are valuable precursors in the synthesis of other important molecules, such as stilbenes and styrenes, and are utilized in the development of advanced polymers like polyesters and polyamides. nih.govresearchgate.net The continuous exploration of both natural and synthetic cinnamic acid derivatives underscores their established importance and future potential in medicinal chemistry and material science. rsdjournal.org
The Unique Position of Halogenated Analogues within the Phenylprop-2-enoic Acid Class
Within the broad family of phenylprop-2-enoic acids, halogenated analogues occupy a unique and strategic position. The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto the aromatic ring or other parts of the molecule can profoundly alter its physicochemical and biological properties. This modification is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.gov
Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For example, the presence of a fluorine atom can block metabolic oxidation at that position, thereby increasing the compound's bioavailability. Bromine, with its larger size and specific electronic properties, can facilitate unique intermolecular interactions, including halogen bonding, which can be crucial for target recognition and binding. The ability to incorporate halogens into complex molecules through biocatalysis, using enzymes known as halogenases, has opened up new avenues for generating novel analogues with improved or new biological activities. nih.gov Consequently, halogenated phenylprop-2-enoic acids are not just another subset of derivatives; they are specifically engineered molecules designed to probe and enhance biological interactions, making them vital tools in drug discovery and chemical biology.
Overview of Research Trajectories for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic Acid Analogues
Research involving analogues of this compound primarily focuses on their utility as versatile building blocks in organic synthesis for creating more complex molecules with potential biological applications. The specific di-halogenation pattern of this compound—a bromine atom at the meta position and a fluorine atom at the para position relative to the propenoic acid side chain—provides a unique electronic and steric profile that is explored in the synthesis of novel chemical entities.
One major research trajectory involves using this core structure to synthesize chalcones, which are α,β-unsaturated ketones known for a wide range of pharmacological activities. ossila.comresearchgate.net For example, 3′-Bromo-4′-fluoroacetophenone, a closely related precursor, is used to create chalcone (B49325) derivatives for applications in drug discovery and optical materials. ossila.com The bromo- and fluoro-substituents on the phenyl ring are of particular interest as they can modulate the electronic properties of the resulting molecules and serve as handles for further chemical modifications, such as cross-coupling reactions. ossila.com
Another area of investigation is the synthesis of various heterocyclic compounds. Phenylprop-2-enoic acid derivatives, especially those bearing halogen atoms, are valuable precursors for constructing rings containing nitrogen, oxygen, or sulfur. researchgate.netresearchgate.net These heterocyclic structures are scaffolds for many pharmaceuticals. Research into related compounds, such as (Z)-2-acetamido-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, indicates an interest in creating amide and other functionalized derivatives to explore new chemical space and potential bioactivity. chemsrc.com The crystal structure of related molecules containing the 3-bromo-4-fluorophenyl moiety has also been studied to understand their solid-state conformation and intermolecular interactions, which is crucial for designing materials and understanding biological recognition. researchgate.net
The physical and chemical properties of this compound are foundational to its role in these research areas.
| Property | Value |
|---|---|
| Molecular Formula | C9H6BrFO2 |
| IUPAC Name | (E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid |
| Molecular Weight | 245.04 g/mol |
| CAS Number | 160434-49-1 |
Data sourced from PubChem. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIGVADAKXOMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261920 | |
| Record name | 3-(3-Bromo-4-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160434-49-1 | |
| Record name | 3-(3-Bromo-4-fluorophenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160434-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Bromo-4-fluorophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401261920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 3 3 Bromo 4 Fluorophenyl Prop 2 Enoic Acid and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These in silico methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Geometry and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and predict the reactivity of compounds. By calculating the electron density, DFT can accurately determine key structural parameters.
For a molecule like 3-(3-bromo-4-fluorophenyl)prop-2-enoic acid, a DFT analysis, typically using a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms. This optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting data is crucial for understanding the molecule's spatial configuration and steric properties.
Table 1: Representative Structural Parameters Investigated by DFT (Note: The following table is illustrative of the types of data generated from a DFT analysis and does not represent actual calculated values for this compound, as such data is not available in the reviewed literature.)
| Parameter | Description |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C=C, C-Br, C-F, C-O). |
| Bond Angles (°) | The angle formed between three connected atoms (e.g., C-C-C, C-C-H). |
| Dihedral Angles (°) | The angle between two intersecting planes, which defines the rotational conformation of the molecule. |
The reactivity of the molecule can also be inferred from DFT calculations through various descriptors, providing a theoretical basis for its chemical behavior.
HOMO-LUMO Energy Gap Analysis for Chemical Activity
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is associated with the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For a compound like this compound, this analysis would indicate its kinetic stability and potential to participate in chemical reactions.
Table 2: Key Parameters from HOMO-LUMO Analysis (Note: This table illustrates the parameters derived from FMO analysis. Specific values for this compound are not available in the reviewed literature.)
| Parameter | Symbol | Significance |
| HOMO Energy | EHOMO | Correlates with the capacity to donate electrons. |
| LUMO Energy | ELUMO | Correlates with the capacity to accept electrons. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) and Atomic Charge Value Interpretations
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other chemical species. The MEP map is plotted onto the electron density surface, using a color scale to indicate different potential values.
Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. Intermediate potential is usually shown in green. For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic reactions, highlighting the electron-rich areas around the oxygen atoms of the carboxylic acid and the electron-deficient areas around the hydrogen atoms.
In addition to MEP, the calculation of atomic charges (e.g., Mulliken charges) provides quantitative values for the charge localized on each atom, further clarifying the electronic landscape of the molecule and its reactive sites.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). These studies are crucial in drug discovery and design.
Prediction of Binding Affinities with Biological Targets
Molecular docking simulations place a ligand into the binding site of a target protein in various orientations and conformations. Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the protein.
For this compound, docking studies would be performed against various biological targets to predict its potential pharmacological activity. The results would provide a quantitative measure of how strongly it might bind to different proteins, thereby helping to identify its most likely molecular targets.
Elucidation of Potential Interaction Pathways
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying key intermolecular forces such as:
Hydrogen bonds: Crucial for specificity and stability.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.
Van der Waals forces: General attractive or repulsive forces between atoms.
Pi-pi stacking: Interactions between aromatic rings.
By analyzing the docked pose of this compound within a protein's active site, researchers could visualize the precise orientation and identify the specific amino acid residues involved in the interaction. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogues.
Theoretical Analyses of Reaction Mechanisms
Theoretical models and computational simulations are invaluable tools for elucidating the complex reaction pathways of organic molecules. For this compound, these analyses focus on understanding its susceptibility to various reactions and the energetic profiles of these transformations.
The carbon-carbon double bond in the prop-2-enoic acid moiety of this compound is a region of high electron density, making it susceptible to electrophilic attack. Theoretical studies on analogous electron-deficient alkenes provide a framework for understanding this process. The addition of an electrophile (E+) to the double bond is predicted to proceed through a multi-step mechanism.
The initial step involves the attack of the π electrons of the double bond on the electrophile, leading to the formation of a carbocation intermediate. The stability of this carbocation is a critical factor in determining the reaction's regioselectivity. For this compound, two potential carbocations can be formed. Computational models suggest that the carbocation's stability is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the bromo and fluoro groups, as well as the carboxylic acid group, deactivates the double bond towards electrophilic attack compared to unsubstituted cinnamic acid.
The formation of the carbocation is generally the slowest step in the reaction sequence and is therefore the rate-determining step. libretexts.orglibretexts.org The energy barrier for this step is influenced by the stability of the resulting carbocation. The subsequent step, the nucleophilic attack on the carbocation, is typically a much faster process. chemistrysteps.com
Table 1: Theoretical Relative Stabilities of Potential Carbocation Intermediates in Electrophilic Addition to this compound
| Carbocation Position | Substituent Effects | Predicted Relative Stability |
| Carbon α to the phenyl ring | Resonance stabilization from the phenyl ring, destabilized by the inductive effect of the carboxylic acid group. | Less Stable |
| Carbon β to the phenyl ring | No direct resonance stabilization from the phenyl ring, less destabilized by the carboxylic acid group. | More Stable |
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism that plays a crucial role in a variety of chemical and biological processes. nih.gov In the context of this compound and its analogues, theoretical investigations can shed light on how the molecule might participate in such reactions. PCET involves the concerted or stepwise transfer of a proton and an electron. princeton.edu
Computational studies on similar aromatic acids suggest that the carboxylic acid group can act as a proton donor, while the π-system of the molecule can be involved in electron transfer. The presence of the electron-withdrawing halogen substituents on the phenyl ring would modulate the redox potential of the molecule, influencing the thermodynamics and kinetics of any potential PCET event.
Theoretical modeling of PCET in such systems often involves the use of density functional theory (DFT) and other quantum chemical methods to map out the potential energy surfaces of the ground and excited states. rsc.org These calculations can help to determine whether the proton and electron transfer events are concerted or occur in a stepwise fashion. For molecules like this compound, understanding PCET mechanisms is crucial for predicting its behavior in various chemical environments, including its potential antioxidant or pro-oxidant activities.
Halogen Bonding in Intermolecular and Supramolecular Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. frontiersin.org This interaction, though weaker than a covalent bond, is highly directional and plays a significant role in crystal engineering and the formation of supramolecular assemblies. nih.gov
In this compound, the bromine atom attached to the phenyl ring has the potential to act as a halogen bond donor. Theoretical calculations on analogous brominated aromatic compounds have shown that the region of positive electrostatic potential, known as a "σ-hole," on the bromine atom can interact favorably with electron-rich sites such as oxygen or nitrogen atoms on neighboring molecules. frontiersin.org
Computational studies can predict the geometry and strength of these halogen bonds. The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. In this case, the fluorophenyl group enhances the σ-hole on the bromine atom, making it a more effective halogen bond donor.
These interactions can lead to the formation of well-defined supramolecular structures in the solid state, such as chains, sheets, or three-dimensional networks. mdpi.com Understanding and predicting these structures through computational modeling is a key aspect of crystal engineering, allowing for the design of materials with specific physical and chemical properties.
Table 2: Typical Geometrical Parameters for Halogen Bonds Involving Bromine
| Interaction Type | Typical Distance (Å) | Typical Angle (°) |
| C-Br···O | 2.8 - 3.5 | 160 - 180 |
| C-Br···N | 2.9 - 3.6 | 160 - 180 |
| C-Br···Br | 3.3 - 3.8 | 150 - 170 (Type II) |
Note: This table provides typical ranges for halogen bond geometries and is not based on specific computational data for this compound.
Structure Activity Relationship Sar Studies of Halogenated Phenylprop 2 Enoic Acids
Impact of Halogen Substituents on Biological Efficacy
The nature, position, and number of halogen substituents on the phenyl ring are determinant factors for the biological activity of phenylprop-2-enoic acid derivatives. nih.gov Halogens modify the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affects its interaction with biological targets.
The type of halogen atom—fluorine, chlorine, or bromine—plays a significant role in modulating biological activity. The differences in electronegativity, size, and ability to form halogen bonds lead to varied potencies. For instance, in the context of antitubercular activity, a compound with a 4-fluoro phenyl ring substitution was found to be highly active. nih.gov Conversely, studies on cinnamic amides as potential EGFR kinase inhibitors have shown that chlorinated analogues possess higher microbial inhibition in bacterial and fungal strains compared to their fluorinated and brominated counterparts. researchgate.net Research on tyrosinase inhibitors demonstrated that p-chlorocinnamic acid was a more potent inhibitor than the parent cinnamic acid. researchgate.net The introduction of electron-withdrawing groups, a characteristic of halogens, is generally found to enhance the biological activity of these compounds. nih.gov
Table 1: Influence of Halogen Type on Biological Activity of Phenylprop-2-enoic Acid Derivatives
| Compound | Halogen Type | Target/Activity | Observation | Reference(s) |
|---|---|---|---|---|
| 4-Fluorocinnamic acid analog | Fluoro | Anti-tubercular | High activity (IC₅₀ = 0.36 µg/mL) | nih.gov |
| 4-Chlorocinnamic acid | Chloro | Tyrosinase Inhibition | More active (IC₅₀ = 0.477 mM) than cinnamic acid (IC₅₀ = 2.10 mM) | researchgate.net |
| 4-Chlorocinnamic acid | Chloro | Antibacterial (E. coli, B. subtilis) | Showed activity with MIC values of 708 µM | nih.gov |
The introduction of multiple halogens onto the phenyl ring can lead to compounds with further modulated activity. The combination of different halogens, such as in 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, creates a unique electronic and steric environment that can enhance binding to biological targets. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a related heterocyclic structure with multiple halogenations, was identified as the most potent compound in a series of Aurora A kinase inhibitors. mdpi.com While specific SAR studies on multiply halogenated phenylprop-2-enoic acids are less common in the reviewed literature, the existence of synthesized compounds like 3-(2-Fluoro-3-iodophenyl)prop-2-enoic acid suggests this is an active area of chemical exploration. nih.gov The presence of multiple halogens can increase lipophilicity and introduce complex electronic effects that may be beneficial for specific biological activities.
Role of Other Substituents on the Phenyl Ring and Prop-2-enoic Acid Moiety
Beyond halogens, other substituents on the phenyl ring and modifications to the prop-2-enoic acid moiety are crucial for determining biological activity. nih.gov Electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), on the phenyl ring often improve the biological efficacy. nih.govnih.gov For instance, p-nitrocinnamic acid was a more active tyrosinase inhibitor than cinnamic acid. researchgate.net
Modifications to the prop-2-enoic acid group itself, such as conversion to esters, amides, or aldehydes, also have a profound impact. nih.gov In a study of acaricides, cinnamic esters were found to be more active than the corresponding amides, ketones, or the parent acid. nih.gov The methyl ester of trans-cinnamic acid was the most active compound in a series tested for phytotoxic activity. nih.gov These findings highlight that the entire molecular structure contributes to the biological effect, not just the halogenated phenyl ring.
Table 2: Effect of Non-Halogen Substituents on Biological Activity
| Parent Scaffold | Modification | Effect on Activity | Reference(s) |
|---|---|---|---|
| Cinnamic Acid | p-Nitro group on phenyl ring | Increased tyrosinase inhibition | researchgate.net |
| Cinnamic Acid | p-Carboxylic acid on phenyl ring | Potent anti-TB activity | nih.gov |
| Cinnamic Acid | Methyl esterification of carboxylic acid | Enhanced phytotoxicity | nih.gov |
| Cinnamic Acid | Conversion to esters, amides, ketones | Esters showed the highest acaricidal activity | nih.gov |
Stereochemical Considerations and Their Relationship to Activity (e.g., E/Z isomerism)
Stereochemistry is a critical factor in the biological activity of phenylprop-2-enoic acids. These compounds can exist as E (trans) and Z (cis) isomers due to the double bond in the prop-2-enoic acid chain. The trans isomer is generally the most common and more stable form. nih.govmdpi.com Most biological studies focus on the trans isomers, and this configuration is often essential for proper binding to the active site of a target enzyme or receptor. nih.govmdpi.com A study on the phytotoxicity of cinnamic acid derivatives noted that the activity of halogenated analogs differed from that of the cis-isomer of cinnamic acid, underscoring the importance of the double bond's configuration. nih.gov The rigid geometry of the E and Z isomers dictates a specific spatial arrangement of the phenyl ring and the carboxylic acid group, leading to different interactions with biological macromolecules and thus different biological responses.
Correlation of Lipophilicity with Biological Activity
However, the relationship between lipophilicity and biological activity is not always linear. While a certain degree of lipophilicity is required to cross cell membranes, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, or non-specific binding. mdpi.comresearchgate.net In one study, the introduction of methoxy (B1213986) groups on cinnamic acid derivatives enhanced lipophilicity but resulted in a negative effect on antimicrobial activity. mdpi.com Conversely, another compound with a lower log P value, bearing two withdrawing substituents, was the most potent antimicrobial agent against S. aureus, indicating that an optimal balance of lipophilicity and electronic properties is crucial for activity. mdpi.com This suggests that while lipophilicity is a critical factor, it must be considered in conjunction with other properties like electronic effects and steric fit to achieve desired biological efficacy. researchgate.net
Applications in Materials Science, Catalysis, and Agrochemicals
Polymer Science and Advanced Materials
A review of scientific literature does not currently provide specific examples of 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid being used in the following applications.
Utilization as Monomers for Polymer Synthesis (Polyesters, Polyamides)
There is no specific information available in the searched literature regarding the use of this compound as a monomer for the synthesis of polyesters or polyamides. Aromatic polyamides are a class of high-performance materials known for their mechanical resistance and thermal stability. mdpi.com The synthesis of these polymers often involves the polycondensation of aromatic diamines with aromatic diacid chlorides. mdpi.com While the carboxylic acid group of this compound could potentially participate in such polymerizations, specific research documenting this application is not presently available.
Development of Functional Materials (e.g., Photo-cleavable Surfactants)
There is no specific information available in the searched literature detailing the use of this compound in the development of functional materials like photo-cleavable surfactants. Photo-cleavable surfactants are specialized molecules that can be degraded upon UV irradiation, which is a useful property in fields like proteomics for their compatibility with mass spectrometry analysis. nih.gov
Catalytic Applications
The halogenated structure of this compound makes it a compound of interest for applications in catalysis, particularly those involving halogen bonding.
Role of Halogen Bonding in Organocatalysis
Halogen bonding is a noncovalent interaction where a halogen atom functions as an electrophilic species, or Lewis acid, interacting with a Lewis base. nih.govtaylorfrancis.com This phenomenon arises from an anisotropic distribution of electron density on the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, along the axis of the covalent bond between the halogen and its adjacent atom. mdpi.com
This interaction is analogous to the more familiar hydrogen bond in its strength and high degree of directionality. nih.govtaylorfrancis.com In the context of organocatalysis, halogen bonding has emerged as a key interaction for designing catalysts and activators, offering a strategy that is complementary to hydrogen bonding. nih.govnih.gov The ability of a halogen bond donor to activate a substrate is a central feature of this catalytic approach.
For the compound this compound, the bromine atom attached to the phenyl ring has the potential to act as a halogen bond donor. The electrophilicity of this bromine atom, and thus the strength of the potential halogen bond, would be influenced by the other substituents on the aromatic ring, namely the electron-withdrawing fluorine atom and the prop-2-enoic acid group.
Table 1: Comparison of Halogen Bonding and Hydrogen Bonding
| Feature | Halogen Bonding | Hydrogen Bonding |
|---|---|---|
| Donor Atom | Halogen (Cl, Br, I) | Hydrogen |
| Acceptor Atom | Lewis Base (e.g., O, N, S) | Lewis Base (e.g., O, N, F) |
| Interaction Type | Noncovalent, σ-hole interaction mdpi.com | Noncovalent, electrostatic |
| Directionality | Highly directional nih.gov | Highly directional |
| Application | Organocatalysis, Crystal Engineering researchgate.net | Organocatalysis, Biology |
Design of Halogen-Based Lewis Acids for Organic Transformations
The principle of halogen bonding directly leads to the concept of using halogenated compounds as Lewis acids in catalysis. taylorfrancis.com The positive σ-hole on the halogen atom can interact with electron-rich sites on a substrate molecule, effectively activating the substrate for a subsequent chemical reaction. nih.gov This form of Lewis acid catalysis has been successfully applied to various organic transformations. nih.govnih.gov
The design of effective halogen-based Lewis acids often involves attaching strong electron-withdrawing groups to the molecular scaffold containing the halogen atom. chemrxiv.org This enhances the positive electrostatic potential of the σ-hole, thereby increasing the Lewis acidity of the halogen.
The structure of this compound is consistent with these design principles. The presence of the fluorine atom and the unsaturated carboxylic acid group, both of which are electron-withdrawing, is expected to enhance the Lewis acidic character of the bromine atom. This suggests that the compound could be explored for its potential to catalyze organic transformations through halogen bond-mediated substrate activation. Such catalysts are valued for their potential stability in the presence of air and moisture. researchgate.net
Exploration in Asymmetric Catalysis
There is no specific information available in the searched literature regarding the exploration or use of this compound in the field of asymmetric catalysis. Asymmetric catalysis focuses on the synthesis of chiral compounds, yielding a significant excess of one enantiomer over the other. epfl.chnih.gov While the development of novel chiral catalysts is a vibrant area of research, the application of this specific compound has not been documented in the available sources.
Agrochemical Applications
The core structure of this compound, based on cinnamic acid, places it within a class of compounds known for their diverse biological activities. These activities are of significant interest in the development of new agricultural products.
Potential as Acaricidal Agents
Research into the acaricidal properties of cinnamic acid derivatives has shown promising results against mites like Psoroptes cuniculi. A 2018 study published in Bioorganic & Medicinal Chemistry Letters investigated the structure-activity relationship of a series of cinnamic acid derivatives, revealing that certain structural features are crucial for their acaricidal effects. nih.gov The study highlighted that the ester forms of these acids were generally more active than the acids themselves. nih.gov Although this compound was not specifically tested, its core structure aligns with the compounds that exhibited activity. The halogen substitutions on the phenyl ring could potentially enhance its potency.
| Compound Class | General Finding on Acaricidal Activity | Relevance to this compound |
| Cinnamic Acid Esters | Generally more active than the corresponding acids. nih.gov | Suggests that ester derivatives of the target compound could be potent acaricides. |
| Phenyl Group Substitution | Replacement with other rings (e.g., pyridyl) can increase activity. nih.gov | The bromo and fluoro substituents on the phenyl ring of the target compound could influence its activity profile. |
Industrial Intermediates and Precursors in Food and Cosmetic Sectors
Cinnamic acid and its derivatives are valuable compounds in various industries, serving as precursors and functional ingredients.
The utility of cinnamic acid derivatives extends to the food and cosmetic industries, where they are used as flavoring agents, fragrances, and preservatives. jocpr.comnjchm.com Cinnamic acid itself is known for its ability to inhibit the formation of black tyrosinase, making it a component in some advanced sunscreens. njchm.com Its esters are used as flavor-fixing agents in beverages, candy, and other food products. njchm.com
In the cosmetics industry, both natural and synthetic cinnamic acid derivatives are employed as fragrance ingredients, skin and hair conditioners, and even as UV filters. mdpi.comnih.gov Their antioxidant, antimicrobial, and anti-inflammatory properties make them suitable for use in formulations aimed at treating various skin conditions. mdpi.com
While direct application of a brominated and fluorinated compound like this compound in food and cosmetics is unlikely due to potential safety concerns associated with halogenated organic compounds, it can serve as a crucial intermediate in the synthesis of more complex molecules for these sectors. For instance, it could be a building block for creating novel fragrance compounds or active ingredients with enhanced stability or specific functionalities.
| Industry | General Application of Cinnamic Acid Derivatives | Potential Role of this compound |
| Food | Flavoring agents, preservatives, flavor-fixing agents. jocpr.comnjchm.com | Unlikely for direct use. Could be a precursor for specialty food-grade chemicals after significant modification. |
| Cosmetics | Fragrances, UV filters, preservatives, skin/hair conditioners. mdpi.comnih.govresearcher.life | Primarily as a synthetic intermediate for novel cosmetic ingredients. |
Future Research Directions and Unaddressed Research Gaps for 3 3 Bromo 4 Fluorophenyl Prop 2 Enoic Acid
Exploration of Novel Synthetic Pathways and Process Optimization
The classical methods for synthesizing cinnamic acids, such as the Perkin and Knoevenagel-Doebner reactions, provide reliable routes to 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid. However, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies. researchgate.net This includes the exploration of microwave-assisted organic synthesis to reduce reaction times and improve yields. Furthermore, the development of catalytic methods, potentially using transition metals, could offer milder reaction conditions and greater functional group tolerance. beilstein-journals.orgnih.gov Process optimization studies are crucial to make the synthesis scalable for potential industrial applications, focusing on minimizing waste and avoiding hazardous reagents. researchgate.net
Deeper Elucidation of Molecular Mechanisms of Action
A significant research gap exists in understanding the precise molecular mechanisms by which this compound may exert biological effects. Cinnamic acid derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways. nih.govmdpi.com Future studies should aim to identify the specific cellular and molecular targets of this compound. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with this molecule. Investigating its effects on key signaling pathways involved in inflammation, cancer, and microbial infections will be crucial. researchgate.netnih.gov For instance, research could explore its potential to inhibit enzymes like tyrosinase or matrix metalloproteinases, which are implicated in various diseases. biointerfaceresearch.comresearchgate.net
Rational Design and Synthesis of Novel Derivatives with Enhanced Properties
The core structure of this compound offers a versatile scaffold for the rational design and synthesis of new derivatives with improved biological activities. nih.gov Structure-activity relationship (SAR) studies will be instrumental in understanding how modifications to the molecule affect its efficacy. researchgate.net Key areas for modification include the carboxylic acid group, the acrylic double bond, and further substitution on the phenyl ring. For example, converting the carboxylic acid to amides, esters, or hydrazides could significantly alter the compound's pharmacokinetic properties and biological activity. nih.govnih.gov The synthesis and evaluation of such derivatives could lead to the discovery of potent and selective agents for various therapeutic areas. mdpi.comnih.govrsc.orgmdpi.comdntb.gov.ua
| Derivative Class | Potential Enhancement | Example Modification |
| Amides | Improved cell permeability and target interaction | Reaction with various primary and secondary amines |
| Esters | Increased lipophilicity and prodrug potential | Esterification with different alcohols |
| Hydrazides | Novel biological activities and coordination properties | Reaction with hydrazine hydrate |
Integration of Advanced Computational and Experimental Methodologies
To accelerate the discovery and optimization of derivatives of this compound, a synergistic approach combining computational and experimental methods is essential. researchgate.net Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity of the compound and its derivatives to specific biological targets. researchgate.netscielo.brmdpi.com These in silico studies can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. scielo.br Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the molecules with their biological activities, providing valuable insights for future design iterations. mdpi.com
Expanding Applications in Emerging Fields and Interdisciplinary Research
The unique properties of this compound suggest its potential application beyond the traditional biomedical field. Its structure makes it a candidate for incorporation into advanced polymers and materials. rsc.org For instance, it could be used as a monomer for the synthesis of functional polymers with specific optical or electronic properties. Another promising area is the development of functionalized nanoparticles. bohrium.com Cinnamic acid can be used to coat or functionalize nanoparticles, enhancing their stability and conferring biological activity. bohrium.com Interdisciplinary research collaborations will be key to exploring these novel applications in materials science, nanotechnology, and agricultural sciences, where cinnamic acid derivatives have shown potential as herbicides. nih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 3-(3-Bromo-4-fluorophenyl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) or through halogenation of precursor molecules. For example, describes a zinc-mediated coupling in anhydrous THF under nitrogen, which could be adapted for similar bromo-fluorophenyl derivatives. Optimization involves varying catalysts (e.g., palladium complexes), temperature (80–120°C), and solvent polarity (THF vs. DMF). Post-synthetic hydrolysis of ester intermediates (e.g., ethyl esters, as in ) may yield the carboxylic acid.
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : and NMR identify substituent positions (e.g., bromo and fluoro groups) and confirm the α,β-unsaturated acid backbone.
- X-ray Crystallography : Single-crystal diffraction (using SHELX or ORTEP-III; ) resolves bond lengths and angles. demonstrates how disorder in the bromophenyl group can be addressed via refinement with SHELXL .
Q. What functional groups dictate its reactivity, and how do they influence chemical transformations?
- Methodological Answer : The α,β-unsaturated acid moiety enables conjugate additions (e.g., nucleophilic attack at the β-carbon), while the electron-withdrawing bromo and fluoro substituents direct electrophilic aromatic substitution. Halogen atoms can undergo cross-coupling ( ) or nucleophilic displacement under basic conditions. The carboxylic acid group allows for esterification or amide formation .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?
- Methodological Answer : High-resolution data (≤1.0 Å) and iterative refinement in SHELXL ( ) are critical. For twinned crystals, the TWIN command in SHELXL can model twin laws. Disorder in substituents (e.g., bromine/fluorine orientation) is resolved using PART and SUMP restraints, as seen in . Hydrogen-bonding networks ( ) guide validation of packing motifs .
Q. How do halogen substituents affect biological activity, and how can contradictory data in literature be reconciled?
- Methodological Answer : Bromine enhances lipophilicity and binding to hydrophobic enzyme pockets, while fluorine improves metabolic stability. Contradictions in activity studies (e.g., IC variability) may arise from assay conditions (e.g., solvent polarity affecting solubility). Dose-response curves and molecular docking (using software like AutoDock) can validate target interactions .
Q. What strategies are effective for analyzing hydrogen-bonding patterns in crystal structures?
- Methodological Answer : Graph set analysis ( ) categorizes hydrogen bonds into chains (C), rings (R), or intramolecular (S) motifs. Tools like Mercury (CCDC) visualize these networks. For example, the carboxylic acid group often forms dimeric R(8) motifs, while fluorine may engage in weaker C–H···F interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
